molecular formula C13H12ClN5O2 B12151357 1-{[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-one

1-{[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-one

Cat. No.: B12151357
M. Wt: 305.72 g/mol
InChI Key: XNWMYJCUIAWRCB-UHFFFAOYSA-N
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Description

1-{[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-one is a complex organic compound that features a tetrazole ring, a piperidinone moiety, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-one typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of the Chlorophenyl Group:

    Formation of the Piperidinone Moiety: The final step involves the formation of the piperidinone ring, which can be achieved through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the tetrazole ring or the piperidinone moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents to the chlorophenyl group or the tetrazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while substitution reactions could introduce various functional groups such as amines or ethers.

Scientific Research Applications

1-{[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory and antimicrobial agents.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

    Industrial Applications: The compound can be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1-{[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-one involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The chlorophenyl group and the piperidinone moiety can also contribute to the compound’s overall biological activity by enhancing its binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

    1-{[4-chloro-2-(1H-imidazol-1-yl)phenyl]carbonyl}piperidin-4-one: Similar structure but with an imidazole ring instead of a tetrazole ring.

    1-{[4-chloro-2-(1H-triazol-1-yl)phenyl]carbonyl}piperidin-4-one: Similar structure but with a triazole ring instead of a tetrazole ring.

Uniqueness

1-{[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-one is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The tetrazole ring is known for its stability and ability to participate in various chemical reactions, making this compound particularly versatile in research and industrial applications.

Properties

Molecular Formula

C13H12ClN5O2

Molecular Weight

305.72 g/mol

IUPAC Name

1-[4-chloro-2-(tetrazol-1-yl)benzoyl]piperidin-4-one

InChI

InChI=1S/C13H12ClN5O2/c14-9-1-2-11(12(7-9)19-8-15-16-17-19)13(21)18-5-3-10(20)4-6-18/h1-2,7-8H,3-6H2

InChI Key

XNWMYJCUIAWRCB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1=O)C(=O)C2=C(C=C(C=C2)Cl)N3C=NN=N3

Origin of Product

United States

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